

4-Fluorobenzene-1,2-diamine solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluorobenzene-1,2-diamine

Cat. No.: B048609

[Get Quote](#)

An In-Depth Technical Guide to the Organic Solvent Solubility of **4-Fluorobenzene-1,2-diamine**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluorobenzene-1,2-diamine is a pivotal building block in contemporary chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. Its utility is intrinsically linked to its solubility, a fundamental property that governs reaction kinetics, purification, and formulation. This guide provides a comprehensive analysis of the solubility of **4-Fluorobenzene-1,2-diamine** in organic solvents. In the absence of extensive published quantitative data, this document establishes a strong theoretical framework based on the molecule's physicochemical properties and delivers a robust, detailed experimental protocol for researchers to determine thermodynamic solubility in their own laboratories. This empowers scientists to make informed decisions on solvent selection for synthesis, purification, and formulation development.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical characteristics of **4-Fluorobenzene-1,2-diamine** is essential for its effective and safe use. The compound is a solid at room temperature and, like many aromatic amines, can darken upon exposure to air and light.[\[1\]](#)

Table 1: Physicochemical Properties of **4-Fluorobenzene-1,2-diamine**

Property	Value	Source(s)
CAS Number	367-31-7	[2]
Molecular Formula	C ₆ H ₇ FN ₂	[2]
Molecular Weight	126.13 g/mol	[2]
Appearance	Solid. May appear as a red to dark blue or black powder/crystal.	[3]
Melting Point	94-98 °C	[2]
Boiling Point	266.1 °C (Predicted)	[4]
Storage	Store in a cool, dark place under an inert atmosphere.	[3] [5]
Sensitivity	Air and light sensitive.	[3]

Safety and Handling: **4-Fluorobenzene-1,2-diamine** is classified as hazardous. It is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[\[6\]](#)[\[7\]](#) Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.[\[8\]](#)

Theoretical Principles of Solubility

The solubility of **4-Fluorobenzene-1,2-diamine** is dictated by its molecular structure, which possesses both polar and non-polar characteristics. The guiding principle of "like dissolves like" provides a predictive framework for its behavior in various organic solvents.

Molecular Structure Analysis

The molecule's solubility is a direct consequence of its three key functional components:

- Aromatic Benzene Ring: This core structure is non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.
- Two Amine (-NH₂) Groups: These groups are polar and hydrophilic. They can act as hydrogen bond donors and acceptors, promoting strong interactions with polar protic solvents. Their basic nature also allows for acid-base reactions.
- Fluorine (-F) Atom: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This modulates the overall polarity of the molecule and can influence its crystal lattice energy and interactions with specific solvents.[\[2\]](#)

```
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10]; } caption [label="Molecule-Solvent Interaction Diagram", shape=plaintext, fontname="Arial", fontsize=10]; }
```

Solubility Predictions by Solvent Class

- Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted. The solvent's ability to hydrogen bond with the amine groups is the dominant intermolecular force, effectively solvating the molecule. Synthesis procedures confirm its solubility in ethanol.[\[9\]](#)
- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): Moderate to good solubility is expected. These solvents can engage in dipole-dipole interactions with the polar C-N, N-H, and C-F bonds.
- Non-Polar Solvents (e.g., Toluene, Hexane): Low solubility is predicted. While the benzene ring favors these solvents, the highly polar amine groups are poorly solvated, limiting overall dissolution. Solubility in toluene would likely be higher than in hexane due to potential π-π stacking interactions.

Known and Analog-Based Solubility Data

Direct quantitative solubility data for **4-Fluorobenzene-1,2-diamine** is not readily available in the literature. However, qualitative information and data from its non-fluorinated analog, o-

phenylenediamine, provide a useful baseline.

Table 2: Qualitative Solubility of **4-Fluorobenzene-1,2-diamine**

Solvent	Solubility	Source(s)
Water	Slightly Soluble	[4]
Methanol	Soluble	[3]

Table 3: Solubility of o-Phenylenediamine (CAS 95-54-5) for Comparison

Solvent	Solubility	Temperature	Source(s)
Cold Water	Slightly Soluble (4.15 g/100 mL)	35 °C	[1]
Hot Water	Soluble (733 g/100 mL)	81 °C	[1]
Ethanol	Soluble	Room Temp.	[1][10]
Diethyl Ether	Soluble	Room Temp.	[1][10]
Chloroform	Soluble	Room Temp.	[1][10]

The data for o-phenylenediamine strongly suggests that polar organic solvents are excellent candidates for dissolving its fluorinated counterpart. The significant increase in water solubility with temperature is also a key indicator for purification strategies.

Experimental Protocol: Determination of Thermodynamic Solubility

This section provides a detailed, field-proven protocol for determining the equilibrium (thermodynamic) solubility of **4-Fluorobenzene-1,2-diamine** using the shake-flask method.[3] This method is considered the gold standard for its reliability.[3]

```
dot graph TD { graph [fontname="Arial", fontsize=12, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10]; }  
caption [label="Workflow for Shake-Flask Solubility Determination", shape=plaintext, fontname="Arial", fontsize=10];
```

Materials and Equipment

- **4-Fluorobenzene-1,2-diamine** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Glass vials with PTFE-lined screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Centrifuge
- Syringes and chemically inert syringe filters (e.g., 0.22 μ m PTFE)
- Volumetric flasks and pipettes
- For Gravimetric Method: Drying oven, desiccator
- For UV-Vis Method: UV-Vis Spectrophotometer, quartz cuvettes

Step-by-Step Methodology

Part A: Preparation

- Select the desired organic solvent and test temperature (e.g., 25 °C).
- Accurately weigh an excess amount of **4-Fluorobenzene-1,2-diamine** into a glass vial.
"Excess" means enough solid will visibly remain undissolved at equilibrium. A starting point is ~50-100 mg.

- Pipette a precise volume of the selected solvent into the vial (e.g., 2.00 mL).

Part B: Equilibration

- Securely cap the vial.
- Place the vial in an orbital shaker or on a stir plate set to the desired constant temperature.
- Agitate the slurry for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is standard for crystalline compounds.^[6] The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.

Part C: Phase Separation

- Remove the vial from the shaker and allow the undissolved solid to settle.
- To ensure complete removal of particulate matter, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).
- Carefully draw the clear supernatant into a syringe. Immediately pass the solution through a chemically resistant syringe filter (e.g., PTFE) into a clean, dry vial. This step is critical to prevent any microscopic solid particles from being carried over, which would artificially inflate the solubility measurement.

Part D: Quantification

- Method 1: Gravimetric Analysis^{[4][11]}
 - Pre-weigh a clean, dry sample vial on an analytical balance (W_1).
 - Accurately pipette a known volume of the clear, filtered saturated solution (e.g., 1.00 mL) into the pre-weighed vial.
 - Weigh the vial with the solution (W_2).
 - Carefully evaporate the solvent. This can be done under a gentle stream of nitrogen or in a drying oven set to a temperature well below the compound's melting point (e.g., 60-70 °C).

- Once all solvent is removed, place the vial in a desiccator to cool to room temperature.
- Weigh the vial containing the dry solid residue until a constant weight is achieved (W_3).
- Calculation:
 - Mass of Solute = $W_3 - W_1$
 - Solubility (mg/mL) = (Mass of Solute in mg) / (Volume of solution pipetted in mL)
- Method 2: UV-Vis Spectrophotometry[12][13]
 - Prepare a Calibration Curve:
 - Prepare a stock solution of **4-Fluorobenzene-1,2-diamine** of known concentration in the chosen solvent.
 - Perform serial dilutions to create a series of at least five standard solutions of decreasing concentration.
 - Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}).
 - Plot Absorbance vs. Concentration to generate a linear calibration curve and determine the regression equation ($y = mx + c$).
 - Analyze the Saturated Solution:
 - Accurately dilute a small aliquot of the clear, filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve. Record the dilution factor (DF).
 - Measure the absorbance of the diluted sample at λ_{max} .
 - Calculation:
 - Use the regression equation to calculate the concentration of the diluted sample.
 - Solubility (mg/mL) = (Calculated Concentration) \times DF

Application: Solvent Selection for Recrystallization

Recrystallization is a powerful purification technique that relies on differential solubility. The ideal solvent will dissolve the compound completely at an elevated temperature but show poor solubility at low temperatures (e.g., 0-4 °C).

Screening Procedure:

- Place ~20-30 mg of the crude **4-Fluorobenzene-1,2-diamine** into a small test tube.
- Add the candidate solvent dropwise while heating and agitating until the solid just dissolves.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath.
- Observe the quality and quantity of the crystals that form. An ideal solvent will yield a large amount of purified crystalline solid.

Promising Solvent Systems for Screening:

- Single Solvents: Ethanol, Methanol, Isopropanol.
- Solvent/Anti-Solvent Systems: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane. In these systems, the compound is dissolved in the "solvent" at an elevated temperature, and the "anti-solvent" (in which the compound is insoluble) is added dropwise until the solution becomes cloudy, after which it is clarified by heating and then allowed to cool.[14]

Conclusion

While published quantitative solubility data for **4-Fluorobenzene-1,2-diamine** is scarce, a robust understanding of its molecular structure allows for strong theoretical predictions of its behavior in various organic solvent classes. Its amphiphilic nature—possessing both a non-polar aromatic core and polar, hydrogen-bonding amine groups—suggests high solubility in polar protic solvents like alcohols and moderate solubility in polar aprotic media. This guide provides the necessary theoretical foundation and, critically, a detailed, actionable experimental protocol for researchers to precisely determine the thermodynamic solubility, enabling optimized process development, purification, and formulation.

References

- Solubility of Things. (n.d.). o-Phenylenediamine.
- ChemicalBook. (2023). o-Phenylenediamine | 95-54-5.
- ChemBK. (2024). 4-FLUORO-BENZENE-1,2-DIAMINE.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
- OSHA. (n.d.). m-, o-, and p-Phenylenediamine.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. *Journal of Pharmaceutical and Biomedical Analysis*, 46(2), 335–341.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
- NOAA. (n.d.). 1,2-PHENYLENEDIAMINE. CAMEO Chemicals.
- BenchChem. (n.d.). **4-Fluorobenzene-1,2-diamine** CAS 367-31-7.
- BLD Pharm. (n.d.). 367-31-7|**4-Fluorobenzene-1,2-diamine**.
- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
- Hach. (n.d.). Solids, Volatile Dissolved and Fixed Dissolved.
- Scribd. (n.d.). GRAVIMETRIC.
- FAQ. (n.d.). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?
- ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?
- National Institutes of Health (NIH). (n.d.). UV–Vis Absorption Properties of New Aromatic Imines.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- ARC Journals. (n.d.).
- ResearchGate. (2016). What the best solvent can be used to recrystallize p-phenylenediamine?
- ResearchGate. (2015). Can you help show me how to recrystallize the solid product?

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. o-Phenylenediamine | 95-54-5 [chemicalbook.com]
- 2. nemi.gov [nemi.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. 1,2-Phenylenediamine dihydrochloride | C6H10Cl2N2 | CID 11990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. 1,2-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. osha.gov [osha.gov]
- 9. Page loading... [guidechem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pharmajournal.net [pharmajournal.net]
- 12. researchgate.net [researchgate.net]
- 13. improvedpharma.com [improvedpharma.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Fluorobenzene-1,2-diamine solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048609#4-fluorobenzene-1-2-diamine-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com